Macrolide und Analoge
Macrolides and their analogues represent a diverse class of natural products with a macrocyclic lactone ring structure, typically containing between 12 to 18 carbon atoms. These compounds are widely recognized for their potent antimicrobial properties due to their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.
Common macrolides include erythromycin and azithromycin, which have been extensively used in clinical settings for treating a wide range of infections including respiratory tract, skin, and soft tissue infections. Their structural modifications as analogues can lead to enhanced efficacy, broader spectrum of activity, or improved pharmacokinetic properties such as longer half-life or better bioavailability.
Macrolide antibiotics are also subject to resistance mechanisms, which have prompted ongoing research into new macrolides with novel structures and mechanisms of action. These compounds continue to be crucial in the development of novel therapeutic agents for combating antibiotic-resistant bacteria.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
 |
21-Hydroxyoligomycin A | 102042-09-1 | C45H74O12 |
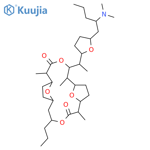 |
5-[1-[5-[2-(Dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione | 100905-89-3 | C35H61NO7 |
 |
Trigothysoid P | 1501943-10-7 | C44H58O12 |
 |
oligomycin A | 579-13-5 | C45H74O11 |
 |
Decatromicin B | 235097-64-0 | C45H56Cl2N2O10 |
 |
N/A | 106434-14-4 | C13H10N4Cl2 |
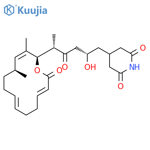 |
(+)-migrastatin | 314245-65-3 | C26H37NO6 |
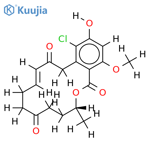 |
cryptosporiopsin A | 1402990-52-6 | C19H21ClO6 |
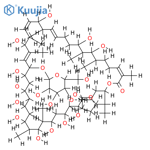 |
Oasamycin A | 143452-11-3 | C61H104O22 |
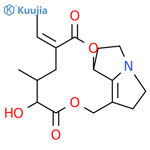 |
(5R,6S,14aR)-3-ethylidene-6-hydroxy-5-methyl-3,4,5,6,9,10,11,13,14,14a-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | 21009-05-2 | C17H23NO5 |
Verwandte Literatur
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Empfohlene Lieferanten
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
-
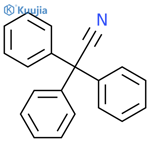 Triphenylacetonitrile Cas No: 6639-43-6
Triphenylacetonitrile Cas No: 6639-43-6 -
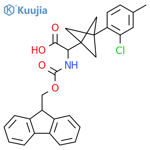 CID 137944725 Cas No: 2287259-71-4
CID 137944725 Cas No: 2287259-71-4 -
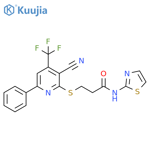
-
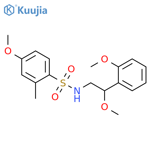
-
